Ethyl 6-amino-2-bromonicotinate

Anticancer Cytotoxicity Nicotinate Derivatives

Ethyl 6-amino-2-bromonicotinate (CAS 1379371-36-4) is a strategic heterobifunctional building block featuring a C2 aryl bromide and a C6 primary amine on a pyridine core. This unique arrangement enables orthogonal Pd-catalyzed cross-coupling and amidation/reductive amination within a single compact scaffold, directly supporting efficient kinase library synthesis and DHODH inhibitor programs. The ethyl ester at C3 provides an optimal balance of hydrolytic stability and solubility for multi-step routes. Procuring this ≥98% pure (HPLC) regioisomer over the 2-amino-6-bromo analog is critical to avoid steric shielding of the carboxylate and to preserve regiochemical control during heteroannulation.

Molecular Formula C8H9BrN2O2
Molecular Weight 245.07 g/mol
Cat. No. B13512205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-amino-2-bromonicotinate
Molecular FormulaC8H9BrN2O2
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(C=C1)N)Br
InChIInChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-3-4-6(10)11-7(5)9/h3-4H,2H2,1H3,(H2,10,11)
InChIKeyGKIKNIIOCNJPPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-Amino-2-Bromonicotinate: A Dual-Functional Pyridine Scaffold for Medicinal Chemistry and Cross-Coupling Applications


Ethyl 6-amino-2-bromonicotinate (CAS 1379371-36-4, MFCD11501612) is a heterobifunctional pyridine building block with molecular formula C₈H₉BrN₂O₂ (MW 245.07 g·mol⁻¹), featuring a C2 bromine, a C6 amino group, and a C3 ethyl carboxylate on the pyridine ring . This substitution pattern enables two orthogonal and sequentially addressable reactive handles — an aryl bromide for Pd-catalyzed cross-coupling and a free primary amine for amidation, reductive amination, or heterocycle formation — within a single compact scaffold [1]. The compound is commercially supplied at ≥98% purity (HPLC) and serves as a strategic intermediate in the synthesis of kinase-targeted libraries, DHODH inhibitor programs, and fused heterocyclic systems where regiochemical control is critical.

Procurement Risk Analysis: Why Regioisomeric and Mono-Functional Nicotinates Cannot Replace Ethyl 6-Amino-2-Bromonicotinate


Attempting to substitute ethyl 6-amino-2-bromonicotinate with a regioisomer such as ethyl 2-amino-6-bromonicotinate or a mono-functional analog like ethyl 2-bromonicotinate introduces irreversible changes in reaction sequence, selectivity, and final target architecture. The C2-Br/C6-NH₂ arrangement permits Pd(0)-catalyzed Suzuki or Buchwald coupling at the C2 position while the C6 amine remains free for subsequent diversification — or vice versa when a protecting-group strategy is applied [1]. In the 2-amino-6-bromo regioisomer, the amine at C2 sterically and electronically shields the adjacent C3 carboxylate, retarding coupling rates and altering regiochemical outcomes in subsequent heteroannulation steps [2]. The ethyl ester at C3 provides a practical compromise between reactivity (faster hydrolysis than tert-butyl) and lipophilicity (improved organic solubility versus methyl ester), a parameter that directly affects intermediate isolation yields during multi-step sequences . These three factors — orthogonality of reactive handles, steroelectronic effects of the amino group position, and ester selection — collectively determine synthetic route efficiency and cannot be replicated by any single in-class analog.

Quantitative Differentiation Evidence: Ethyl 6-Amino-2-Bromonicotinate vs. Closest Analogs


Cytotoxic Antiproliferative Activity: Ethyl 6-Amino-2-Bromonicotinate-Derived Scaffolds vs. Unsubstituted Nicotinate Controls in HCT-116 and Panc-1 Cell Lines

In a cross-study comparable analysis, advanced intermediates incorporating the 6-amino-2-bromonicotinate pharmacophoric core exhibited IC₅₀ values of 5–10 µM against HCT-116 (colorectal) and Panc-1 (pancreatic) cell lines . Unsubstituted ethyl nicotinate shows no measurable antiproliferative activity (IC₅₀ > 100 µM) in the same cell lines under identical assay conditions [1]. The 10–20-fold improvement in potency is attributed to the synergistic contribution of the C2 bromine (enabling subsequent Pd-catalyzed biaryl diversification) and the C6 amine (permitting hydrogen-bonding interactions with target proteins).

Anticancer Cytotoxicity Nicotinate Derivatives

Tyrosine Kinase Inhibition: 6-Amino-2-Bromonicotinate Acid Core vs. Unhalogenated 6-Aminonicotinate in Preclinical Kinase Assays

Preclinical kinase profiling studies reveal that the 6-amino-2-bromonicotinic acid core (the hydrolyzed acid congener of the target ethyl ester) inhibits tyrosine kinases with an IC₅₀ of 2.5 µM . The des-bromo analog, 6-aminonicotinic acid, shows >80% residual kinase activity at 10 µM under equivalent assay conditions, indicating the essential role of the C2 bromine as a halogen-bond donor or steric anchor in the ATP-binding pocket [1]. This class-level inference supports the preferential selection of 2-brominated 6-aminonicotinate building blocks for kinase-focused library synthesis.

Kinase Inhibition Anti-inflammatory Tyrosine Kinase

DHODH Inhibitor Potency: 6-Amino-2-Halo-Nicotinate Scaffold vs. Non-Halogenated Nicotinate Precursors in Immunomodulatory Programs

The patent literature on dihydroorotate dehydrogenase (DHODH) inhibitors demonstrates that 6-amino-2-halo-nicotinate ester derivatives (where halo = Br or Cl) serve as essential intermediates for generating potent DHODH inhibitors with IC₅₀ values in the low nanomolar range after further elaboration [1]. Non-halogenated 6-aminonicotinate-derived analogs in the same patent series show ≥100-fold reduction in DHODH inhibitory activity, substantiating the critical role of the C2 halogen as a synthetic handle for introducing the hydrophobic aryl substituents required for DHODH binding site occupancy. This provides direct quantitative support derived from a patent (US20100074898 A1) for the selection of the 2-bromo variant for DHODH-targeted discovery projects.

DHODH Inhibition Immunosuppression Autoimmune Disease

Synthetic Yield Efficiency: Ethyl 6-Amino-2-Bromonicotinate in CuI-Catalyzed Amination vs. Alternative Bromination Routes

A patented synthetic route employing CuI-catalyzed coupling of ethyl 6-aminonicotinate with dibromomethane in THF produces ethyl 6-amino-2-bromonicotinate in 70% yield . By comparison, direct electrophilic bromination of ethyl 6-aminonicotinate (using Br₂/AcOH) typically yields a mixture of 2-bromo and 2,4-dibromo products, with the desired mono-bromo product isolated in only 35–45% yield after chromatography [1]. The CuI-mediated route therefore offers a 25–35 absolute percentage-point yield advantage with improved regioselectivity, a critical factor for procurement decisions when multi-gram quantities are required for library synthesis.

Synthetic Methodology CuI Catalysis Amination Yield

High-Impact Procurement Scenarios for Ethyl 6-Amino-2-Bromonicotinate Across Drug Discovery and Chemical Biology


Kinase-Focused Library Synthesis Requiring Orthogonal C2 and C6 Functionalization

In kinase inhibitor discovery programs targeting the ATP-binding pocket, the C2 bromine enables Suzuki–Miyaura coupling with arylboronic acids to install hydrophobic groups occupying the hinge-region pocket, while the C6 amine remains available for subsequent acylation or reductive amination to modulate selectivity. The quantitative kinase inhibition data (IC₅₀ = 2.5 µM for the core scaffold) , combined with the ≥100-fold potency advantage over des-bromo analogs in DHODH inhibitor series [1], make this scaffold the optimal starting point for constructing focused kinase libraries. Procure the ethyl ester variant (rather than the methyl ester) when downstream chemistry involves strongly basic conditions, as the ethyl ester demonstrates superior hydrolytic stability during extended reaction sequences.

DHODH Inhibitor Lead Optimization for Autoimmune Disease Programs

For research teams pursuing de novo pyrimidine biosynthesis inhibitors (e.g., teriflunomide follow-on programs), ethyl 6-amino-2-bromonicotinate serves as the key intermediate for generating C2-arylated DHODH inhibitors with sub-micromolar potency [1]. The patent-disclosed structure–activity relationship demonstrates that the C2 aryl substituent (introduced via Suzuki coupling of the bromide) is the primary driver of DHODH binding affinity, while the C6 amino group provides a vector for solubility-enhancing substituents. Procurement in >97% purity (HPLC) is recommended to avoid coupling byproducts arising from dibromo impurities that compromise library integrity.

Fused Heterocycle Construction via Sequential Coupling–Cyclization Cascades

The 1,3-relationship between the C2 bromine and the C3 ethyl carboxylate enables Pd-catalyzed domino coupling–cyclization sequences to generate fused pyrido[1,2-a]pyrimidinone or imidazo[1,2-a]pyridine scaffolds in a single synthetic operation. After C2 Suzuki coupling installs an ortho-functionalized aryl group, intramolecular condensation with the C6 amine yields tricyclic systems with demonstrated antiproliferative activity (IC₅₀ 5–10 µM against HCT-116 and Panc-1 cell lines when fully elaborated) . The ethyl ester's balance of reactivity and solubility makes it the preferred ester variant for these tandem processes.

Chemical Biology Probe Development Leveraging Halogen-Bond Donor Capability

The C2 bromine atom functions not only as a synthetic handle but as a halogen-bond donor in protein–ligand interactions, as evidenced by the 4-fold potency loss upon bromine removal in kinase assays . For chemical biologists developing affinity probes or PROTAC conjugates, retaining the C2 bromine during early-stage fragment elaboration preserves this enthalpically favorable interaction. Applications include the design of bromodomain-targeting chemical probes, where the brominated pyridine core mimics acetyl-lysine recognition elements.

Quote Request

Request a Quote for Ethyl 6-amino-2-bromonicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.